molecular formula C21H23ClN4O2 B4521357 [4-(4-Chlorophenyl)piperazino](6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanone

[4-(4-Chlorophenyl)piperazino](6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanone

Cat. No.: B4521357
M. Wt: 398.9 g/mol
InChI Key: XGNWDVPCMKJMIG-UHFFFAOYSA-N
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Description

The compound 4-(4-Chlorophenyl)piperazinomethanone is a heterocyclic molecule featuring a piperazine ring substituted with a 4-chlorophenyl group and a methanone-linked isoxazolo[5,4-b]pyridine core.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-13(2)18-12-17(19-14(3)24-28-20(19)23-18)21(27)26-10-8-25(9-11-26)16-6-4-15(22)5-7-16/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNWDVPCMKJMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperazinomethanone typically involves multiple steps, starting from readily available precursorsThe isoxazolo[5,4-b]pyridine moiety is then synthesized separately and coupled with the piperazine derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)piperazinomethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chlorophenyl)piperazinomethanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

Biologically, this compound is investigated for its potential interactions with various biological targets. Its structural features make it a candidate for studying receptor binding and enzyme inhibition, which can lead to the discovery of new therapeutic agents .

Medicine

In medicine, 4-(4-Chlorophenyl)piperazinomethanone is explored for its pharmacological properties. Researchers are particularly interested in its potential as a drug candidate for treating various diseases, including neurological disorders and cancers .

Industry

Industrially, this compound finds applications in the development of new materials and chemical processes. Its unique properties can be harnessed to create advanced materials with specific functionalities, such as improved stability or reactivity .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazinomethanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Biological Activity

The compound 4-(4-Chlorophenyl)piperazinomethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety and an isoxazole ring, which are known to contribute to various biological activities. The presence of the chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperazine and isoxazole groups have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the modulation of apoptosis-related pathways. For example, compounds similar to our target have been reported to activate caspases (caspase 3, 8, and 9) and suppress NF-κB signaling, which plays a crucial role in cell survival and proliferation .
StudyCell LineIC50 (µM)Mechanism
AMCF-7 (Breast Cancer)0.25Caspase activation
BMDA-MB-231 (Breast Cancer)0.5NF-κB inhibition

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar piperazine derivatives have demonstrated effectiveness against various bacterial strains through enzyme inhibition mechanisms.

  • Enzyme Inhibition : Studies have highlighted the ability of these compounds to inhibit acetylcholinesterase (AChE) and urease, which are critical for bacterial survival .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL

Study on Anticancer Properties

A notable study evaluated the anticancer effects of a related compound on breast cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability compared to control groups, suggesting potent anticancer activity.

"The synthesized compound exhibited stronger cytotoxic effects than cisplatin on MCF-7 and MDA-MB-231 cells" .

Study on Enzyme Inhibition

Another research focused on the antimicrobial potential of piperazine derivatives found that the target compound inhibited AChE effectively, indicating potential for development as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure combining a 4-(4-chlorophenyl)piperazine moiety with a substituted isoxazolo-pyridine system. Below is a comparative analysis with structurally related compounds from pharmacopeial and synthetic literature:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Key Substituents Pharmacological Relevance Key Differences
[Target Compound] C₂₂H₂₃ClN₄O₂ 4-(4-Chlorophenyl)piperazino, 6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl Hypothesized CNS/metabolic modulation Reference compound
(4-(Bis(4-chlorophenyl)methyl)piperazin-1-yl)(5-methyl-4-nitroisoxazol-3-yl)methanone (CAS 1360705-96-9) C₂₂H₁₉Cl₂N₅O₃ Bis(4-chlorophenyl)methyl, 5-methyl-4-nitroisoxazol-3-yl Unknown Nitro group (electron-withdrawing) vs. isopropyl (lipophilic); bis-chlorophenyl increases steric bulk
(4-Chlorophenyl)(4-hydroxyphenyl)methanone (USP Fenofibrate Related Compound A) C₁₃H₉ClO₂ 4-Chlorophenyl, 4-hydroxyphenyl Impurity in fenofibrate synthesis Lacks piperazine and heterocyclic systems; hydroxyl group enhances polarity
(4-Methylpiperazin-1-yl)(pyrimidin-triazole-phenyl)methanone (w3, from ) Not specified 4-Methylpiperazine, pyrimidine-triazole-phenyl Kinase inhibition (hypothesized) Pyrimidine-triazole vs. isoxazolo-pyridine; methylpiperazine alters basicity

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The 4-chlorophenyl group may reduce oxidative metabolism, whereas hydroxylated analogs (e.g., USP Related Compound A) are prone to glucuronidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Chlorophenyl)piperazino](6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-Chlorophenyl)piperazino](6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanone

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